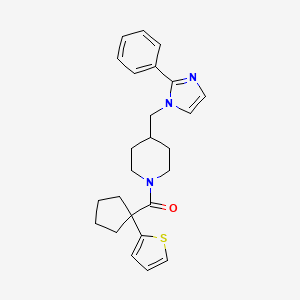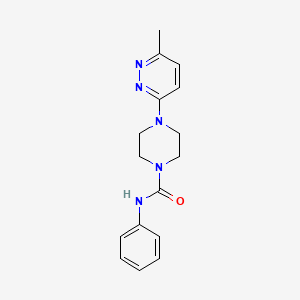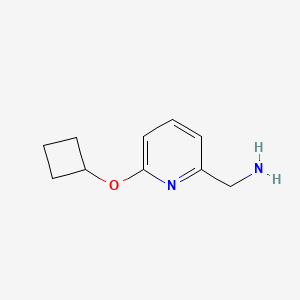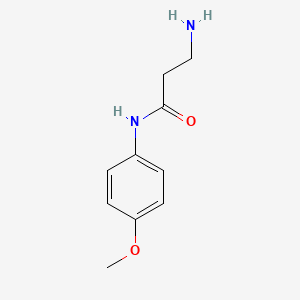
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an imidazole ring, a piperidine ring, a thiophene ring, and a cyclopentyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Piperidine is a six-membered ring with one nitrogen atom, and it is often used in the synthesis of pharmaceuticals. Thiophene is a five-membered ring with one sulfur atom, and it is found in many important molecules, including some pharmaceuticals and dyes.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, for example, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could participate in various substitution reactions or act as a ligand in coordination chemistry .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, such as the compound , have been reported to show antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This suggests that they could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives make them useful in the treatment of inflammatory conditions .
Antitumor Activity
Imidazole derivatives have been found to exhibit antitumor activity . This suggests that they could be used in the development of new anticancer drugs.
Antidiabetic Activity
The antidiabetic activity of imidazole derivatives indicates their potential use in the treatment of diabetes .
Antiviral Activity
Imidazole derivatives have been reported to show antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Antioxidant Activity
The antioxidant properties of imidazole derivatives suggest their potential use in the prevention of diseases caused by oxidative stress .
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives have been found to exhibit anti-amoebic and antihelmintic activities . This suggests their potential use in the treatment of amoebic and helminthic infections.
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c29-24(25(12-4-5-13-25)22-9-6-18-30-22)27-15-10-20(11-16-27)19-28-17-14-26-23(28)21-7-2-1-3-8-21/h1-3,6-9,14,17-18,20H,4-5,10-13,15-16,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWBYKMLBJKEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)CN4C=CN=C4C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409928.png)
![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)
![3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2409936.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)